Enhanced Lipophilicity (XLogP3) Relative to 2-Methyl and 4-Phenyl Analogs
The computed XLogP3 value for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is 2.2 [1], which is intermediate between its 2-methyl analog (XLogP3: ~1.7, estimated from a similar scaffold) and the 2-ethyl-4-phenyl analog (XLogP3: ~1.8, estimated from a similar scaffold) . This 0.4-0.5 unit increase in lipophilicity, compared to the methyl analog, is expected to enhance passive membrane permeability without excessively compromising aqueous solubility, a critical balance for oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2-Methyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid: ~1.7; 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid: ~1.8 |
| Quantified Difference | Δ +0.4 to +0.5 units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement, this compound offers a distinct lipophilicity profile that can be exploited to fine-tune ADME properties, avoiding the suboptimal permeability of the methyl analog or the lower solubility of higher alkyl derivatives.
- [1] PubChem. (2025). 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. CID 44122334. XLogP3-AA property. View Source
